molecular formula C12H12N2O2 B1353219 1,2,3,4-Tetrahydropyrido[1,2-a]benzimidazole-7-carboxylic acid CAS No. 18390-13-1

1,2,3,4-Tetrahydropyrido[1,2-a]benzimidazole-7-carboxylic acid

Cat. No.: B1353219
CAS No.: 18390-13-1
M. Wt: 216.24 g/mol
InChI Key: MIKTXSBXZZWMOD-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydropyrido[1,2-a]benzimidazole is a chemical compound with the molecular formula C11H12N2 . It has a molecular weight of 172.2264 .


Molecular Structure Analysis

The molecular structure of 1,2,3,4-Tetrahydropyrido[1,2-a]benzimidazole is available as a 2D Mol file or as a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .


Chemical Reactions Analysis

While specific chemical reactions involving 1,2,3,4-Tetrahydropyrido[1,2-a]benzimidazole-7-carboxylic acid were not found in the available resources, the synthesis of a series of different 1,2,3,4-tetrahydro- and pyrido[1,2-a]benzimidazoles has been reported .

Scientific Research Applications

Synthesis and Structural Characterization

  • The reaction of 3-amino-1,2,4-triazole with N-arylmaleimides leads to the formation of azolopyrimidines and pyrimidobenzimidazoles. A specific derivative, 2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxylic acid, was synthesized and its structure confirmed through X-Ray and NOE NMR measurements, illustrating a method of generating complex heterocyclic compounds for further study (Rudenko et al., 2011).
  • A one-step method was developed for preparing 2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole and its derivatives, highlighting a straightforward approach to synthesizing these compounds for potential applications in medicinal chemistry (Shazhenov & Kadyrov, 1977).

Bioactivity Studies

  • Benzimidazole derivatives bearing acidic heterocycles were synthesized and evaluated for their angiotensin II receptor antagonistic activities. These studies demonstrate the potential of tetrahydropyrido[1,2-a]benzimidazole derivatives as therapeutic agents, particularly in cardiovascular diseases (Kohara et al., 1996).
  • Novel benzo[d]imidazolyl tetrahydropyridine carboxylates were synthesized and showed significant anti-inflammatory, antioxidant, antibacterial, and antifungal activities. This highlights their potential as lead compounds for developing new therapeutic agents (Anisetti & Reddy, 2017).

Immunotropic Activity

  • The immunotropic activity of some 2‐aminobenzimidazoles, including derivatives of 1,2,3,4‐tetrahydropyrimido[1,2‐a]benzimidazol, was studied, demonstrating significant effects on both humoral and cellular immune responses. This research indicates the potential utility of these compounds in modulating immune responses, which could be beneficial for treating various immune-related disorders (Nawrocka & Zimecki, 1998).

Advanced Material Synthesis

  • Unique substituted 3-oxo-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole-1-carboxamides were synthesized using a bifunctional starting material in a one-pot reaction, showcasing the versatility of these compounds in creating novel materials with potential applications in various fields (Ghandi et al., 2010).

Future Directions

Based on the antibacterial activity of some of the condensed benzimidazole derivatives containing a nodal nitrogen atom and the low toxicity of similar azaheterocycles, there is potential for further searches for novel antibiotics among compounds of this class .

Properties

IUPAC Name

1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c15-12(16)8-4-5-10-9(7-8)13-11-3-1-2-6-14(10)11/h4-5,7H,1-3,6H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIKTXSBXZZWMOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=NC3=C2C=CC(=C3)C(=O)O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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